2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole
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Overview
Description
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the oxadiazole ring
Mechanism of Action
Target of Action
Chloromethyl derivatives, such as this compound, are often used as key intermediates in the synthesis of various pharmaceuticals and polymers .
Mode of Action
It’s known that chloromethylation of aromatic compounds, a process involved in the synthesis of this compound, is catalyzed by zinc iodide . This reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
Pharmacokinetics
The compound’s molecular weight (251151) and density (1195 g/cm³) suggest that it may have certain bioavailability characteristics .
Result of Action
As a chloromethyl derivative, it may have potential applications in the synthesis of various pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole typically involves the chloromethylation of aromatic compounds. One common method is the Blanc chloromethylation, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the temperature is maintained at around 5-10°C to achieve good yields .
Industrial Production Methods
For industrial production, the chloromethylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials such as polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
Similar Compounds
2-{[1,1’-biphenyl]-4-yl}-1H-indole:
4,4’-bis(chloromethyl)-1,1’-biphenyl: A compound with similar chloromethyl groups but different structural properties.
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a biphenyl group and a chloromethyl group attached to the oxadiazole ring. Its molecular formula is C15H11ClN2O, with a molecular weight of 270.71 g/mol. The presence of the oxadiazole ring contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves chloromethylation of aromatic compounds. A common method for this reaction is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines. In one study, derivatives of 1,2,4-oxadiazoles demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) .
Cell Line | IC50 (µM) |
---|---|
OVXF 899 | 2.76 |
PXF 1752 | 9.27 |
Renal Cancer (RXF 486) | 1.143 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized oxadiazolines exhibited weak antimicrobial activity against Bacillus subtilis and Candida albicans, while being inactive against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
A notable study published in PubMed Central highlighted the synthesis of novel oxadiazole derivatives that were tested against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced their antiproliferative activity. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Study on Antimicrobial Activity
In another research effort focused on antimicrobial properties, synthesized oxadiazolines were tested against multiple bacterial strains. The findings revealed modest antibacterial effects and suggested that structural modifications could potentially enhance their efficacy against resistant strains .
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJCPARMDMYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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